2-bromo-N'-ethylidenebenzohydrazide
Description
2-Bromo-N'-ethylidenebenzohydrazide belongs to the aroylhydrazone family, characterized by a benzohydrazide backbone substituted with bromine and an ethylidene group. This compound is synthesized via the condensation of 2-bromobenzohydrazide with an appropriate ketone or aldehyde under anhydrous ethanol conditions. Its crystal structure exhibits a trans conformation at the C=N double bond, with a dihedral angle of 13.74° between the two aromatic rings, indicating moderate planarity . The molecular packing is stabilized by intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, which influence its thermal stability and reactivity .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08g/mol |
IUPAC Name |
2-bromo-N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H9BrN2O/c1-2-11-12-9(13)7-5-3-4-6-8(7)10/h2-6H,1H3,(H,12,13)/b11-2+ |
InChI Key |
HPAUWLAJMFZHEC-BIIKFXOESA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1Br |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CC=NNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Dihedral Angles
The dihedral angle between aromatic rings is a critical parameter affecting conjugation and intermolecular interactions. The following compounds highlight substituent-driven structural differences:
Key Observations :
Hydrogen Bonding and Crystallization
Hydrogen bonding networks govern packing efficiency and solubility:
Key Observations :
Key Observations :
General Protocol :
Dissolve benzohydrazide (e.g., 2-chlorobenzohydrazide, 2-bromobenzohydrazide) in anhydrous ethanol.
Add ketone/aldehyde (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) dropwise.
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